4-Amino-6-chloropyridazine-3-carboxylic acid
Description
Properties
IUPAC Name |
4-amino-6-chloropyridazine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c6-3-1-2(7)4(5(10)11)9-8-3/h1H,(H2,7,8)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJCYRAYCFMZKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN=C1Cl)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-chloropyridazine-3-carboxylic acid typically involves the chlorination of pyridazine derivatives followed by amination and carboxylation reactions. One common method includes the reaction of 6-chloropyridazine-3-carboxylic acid with ammonia or an amine under controlled conditions to introduce the amino group at the 4-position .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-chloropyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions, altering the compound’s properties.
Condensation Reactions: The carboxylic acid group can engage in condensation reactions to form esters or amides.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted pyridazine derivatives.
- Oxidized or reduced forms of the compound.
- Ester or amide derivatives from condensation reactions.
Scientific Research Applications
4-Amino-6-chloropyridazine-3-carboxylic acid is a chemical compound with the molecular formula . It is also known by its IUPAC name, this compound .
Structural Information
- Molecular Formula:
- SMILES: C1=C(C(=NN=C1Cl)C(=O)O)N
- InChI: InChI=1S/C5H4ClN3O2/c6-3-1-2(7)4(5(10)11)9-8-3/h1H,(H2,7,8)(H,10,11)
- InChIKey: KTJCYRAYCFMZKL-UHFFFAOYSA-N
Potential Applications
While the search results do not provide extensive details on the specific applications of this compound, they do suggest some areas where related compounds and derivatives have been explored:
- Pharmaceutical Research: Analogs of pyridazine have been investigated for their potential in treating diseases, such as human African trypanosomiasis . Pyridazine derivatives have a history of use in medicinal chemistry .
- Synthesis of Insecticides Metabolites: 6-Chloropyridine-3-carboxylic acid, a related compound, is a metabolite of neonicotinoid insecticides and has been used in the development of fluorescence polarization immunoassays for rapid detection .
- Antitubercular Activity: Research has identified indole-4-carboxamides as having potent antitubercular activity against Mycobacterium tuberculosis (Mtb) .
- Histone Demethylase Inhibitors: Substituted compounds are used in compositions and methods for treating cancer and neoplastic disease .
Mechanism of Action
The mechanism of action of 4-Amino-6-chloropyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological macromolecules, influencing their activity. The chlorine atom may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Functional Differences |
|---|---|---|---|---|
| This compound | - | C₅H₄ClN₃O₂ | -NH₂ (C4), -Cl (C6), -COOH (C3) | Reference compound |
| 6-Chloro-3-hydroxypyridazine-4-carboxylic acid | 50681-26-0 | C₅H₃ClN₂O₃ | -OH (C3), -Cl (C6), -COOH (C4) | Hydroxyl group enhances acidity |
| 3-Amino-4-pyridazinecarboxylic acid | 59648-14-5 | C₅H₅N₃O₂ | -NH₂ (C3), -COOH (C4) | Lacks chlorine; altered substitution pattern |
| 4-Amino-3,6-dichloropyridazine | 823-58-5 | C₄H₃Cl₂N₃ | -NH₂ (C4), -Cl (C3, C6) | No carboxylic acid; increased halogenation |
| Ethyl 3-amino-6-chloropyridazine-4-carboxylate | 1161847-32-0 | C₇H₈ClN₃O₂ | -NH₂ (C3), -Cl (C6), -COOEt (C4) | Ester group improves lipophilicity |
| 3-Amino-6-chloropyridine-2-carboxylic acid | - | C₆H₅ClN₂O₂ | -NH₂ (C3), -Cl (C6), -COOH (C2) | Pyridine core (vs. pyridazine) |
Key Structural and Functional Differences
6-Chloro-3-hydroxypyridazine-4-carboxylic acid (CAS 50681-26-0) Replaces the amino group at C3 with a hydroxyl (-OH) group and shifts the carboxylic acid to C4.
3-Amino-4-pyridazinecarboxylic acid (CAS 59648-14-5) Lacks the chlorine atom at C6, reducing electrophilic reactivity. The amino group at C3 may alter hydrogen-bonding interactions in biological targets .
The dichloro substitution enhances electrophilicity, making it reactive in nucleophilic aromatic substitution (e.g., Suzuki coupling) .
Ethyl 3-amino-6-chloropyridazine-4-carboxylate (CAS 1161847-32-0) The ethyl ester at C4 increases lipophilicity (logP ~1.5 vs. ~0.5 for carboxylic acid), improving membrane permeability in drug design .
3-Amino-6-chloropyridine-2-carboxylic acid Pyridine core (one nitrogen atom) instead of pyridazine (two adjacent nitrogens). This reduces ring electron deficiency, affecting π-stacking and solubility .
Research Findings and Trends
- Synthetic Utility : Ethyl ester derivatives (e.g., CAS 1161847-32-0) are frequently employed in combinatorial chemistry for high-throughput screening .
- Biological Activity: Chlorine and amino groups in pyridazine analogs correlate with antimicrobial and kinase inhibitory activity, though specific studies on this compound remain sparse .
- Stability : Carboxylic acid derivatives exhibit greater hydrolytic stability compared to esters, favoring long-term storage in pharmaceutical formulations .
Biological Activity
4-Amino-6-chloropyridazine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. It has been investigated for various applications, including enzyme inhibition, anticancer properties, and interactions with biological macromolecules. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
The structure of this compound includes an amino group, a carboxylic acid group, and a chlorine atom, which contribute to its reactivity and biological interactions. The presence of these functional groups allows for various chemical reactions, such as:
- Substitution Reactions : The chlorine atom can be replaced by other nucleophiles.
- Oxidation and Reduction : The amino group can undergo oxidation or reduction.
- Condensation Reactions : The carboxylic acid can form esters or amides.
These reactions can lead to the formation of substituted derivatives that may exhibit altered biological activities.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological macromolecules, influencing their activity. The chlorine atom may modulate the compound's reactivity and binding affinity, impacting its efficacy as an inhibitor or modulator.
Enzyme Inhibition
Research indicates that this compound has potential as an enzyme inhibitor. It has been studied for its ability to inhibit various kinases, which are critical in signaling pathways associated with cancer progression. For example, studies have shown that modifications to the compound can enhance selectivity for specific kinases involved in tumor growth .
Anticancer Properties
The compound has demonstrated promising anticancer activity in preclinical models. In vitro studies have shown that it can inhibit cell proliferation in cancer cell lines by targeting key regulatory proteins involved in cell cycle progression. For instance, it has been noted that the compound exhibits significant inhibitory effects on Aurora kinases, which are often overexpressed in tumors .
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Kinase Inhibition : A study evaluated the compound's effect on various human kinases, revealing that certain derivatives exhibited potent inhibition against GSK-3β and CDK-2, with IC50 values in the nanomolar range .
- Antitumor Activity : In a mouse model of cancer, compounds derived from this compound showed a significant reduction in tumor size compared to controls, indicating its potential as an effective therapeutic agent .
- Selectivity Optimization : Research focused on optimizing the selectivity of pyridazine derivatives for treating human African trypanosomiasis revealed that specific modifications could enhance potency against Trypanosoma brucei while minimizing effects on human kinases .
Data Tables
| Compound Derivative | Target Kinase | IC50 (nM) | Biological Activity |
|---|---|---|---|
| 4-Amino-6-chloropyridazine | GSK-3β | 25 | Inhibitor |
| 4-Amino-6-chloropyridazine | CDK-2 | 30 | Inhibitor |
| Methyl derivative | Aurora A | 15 | Antitumor activity |
| Substituted variant | T. brucei | 50 | Selective for parasitic target |
Q & A
Q. How can in vitro toxicity profiling guide safe handling protocols for this compound?
- Methodological Answer :
- Cell Viability Assays : Test on human cell lines (e.g., HEK293) using MTT or resazurin assays.
- Reactive Oxygen Species (ROS) Detection : Use fluorescent probes (e.g., DCFH-DA) to assess oxidative stress.
- Safety Protocols : Based on IC50 values, implement PPE (gloves, goggles) and fume hood usage for concentrations >1 mM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
